molecular formula C11H15NO2 B2366615 4-[(2-Methylphenyl)amino]oxolan-3-ol CAS No. 1178214-32-8

4-[(2-Methylphenyl)amino]oxolan-3-ol

Cat. No.: B2366615
CAS No.: 1178214-32-8
M. Wt: 193.246
InChI Key: FNGKXBPUTISKNP-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)amino]oxolan-3-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxymethyl group and a 2-methylphenylamino moiety. This structure is analogous to key pharmacophores found in muscarine and other biologically active molecules, making it a valuable scaffold for studying receptor interactions . The oxolane ring is a common structural feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities, ranging from components of nucleic acids to complex marine natural lipids . The presence of both hydrogen bond donor and acceptor groups in this molecule suggests potential for targeted interaction with biological systems. While the specific biological activity and mechanism of action for this compound are not yet fully characterized and require further investigation, its structural profile indicates potential as a key intermediate or lead compound in the development of receptor modulators. Researchers may explore its application in areas such as antimicrobial studies, given that related oxolane ammonium salts with specific side chains have demonstrated antimicrobial potential , or in neurological research, considering the central role of muscarine-like molecules in understanding the central nervous system . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-(2-methylanilino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKXBPUTISKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Mechanism

The synthesis begins with (2R,3S)-2-(hydroxymethyl)oxolan-3-ol or similar derivatives. The primary hydroxyl group is selectively activated through tosylation to form a good leaving group, followed by nucleophilic substitution with 2-methylaniline.

Detailed Procedure

  • The starting material (2R,3S)-2-(hydroxymethyl)oxolan-3-ol is prepared from commercially available 2-deoxy-D-ribose through reduction with sodium borohydride followed by dehydration-cyclization in acidic conditions.
  • Selective tosylation of the primary hydroxyl group is performed using tosyl chloride to obtain the monotosyl derivative.
  • The nucleophilic substitution reaction with 2-methylaniline is carried out to yield this compound.

Experimental Conditions

Based on similar compounds synthesized in the literature, the following conditions are typically employed:

(2R,3S)-2-(O-tosylmethoxyl)oxolan-3-ol (4) was placed in a glass screw-on ampoule (volume 1.5 mL) and 2-methylaniline and acetonitrile were added. The ampoule was tightly closed and heated at 80°C for 24 h. After cooling, the reaction mixture was transferred to a round-bottomed flask, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography.

Advantages and Limitations

Aspect Details
Advantages - Stereocontrol of the final product
- Relatively straightforward reaction conditions
- Moderate to good yields (typically 50-70%)
Limitations - Multiple steps required to prepare the starting material
- Potential side reactions due to competing nucleophilic sites
- Purification challenges

Synthesis via Furan Oxidation and Modification

This approach utilizes furan as a starting material, which undergoes oxidative ring-opening followed by a series of transformations to introduce the required functional groups.

Synthetic Route from Furan

Based on methods described for related compounds, the synthesis involves:

  • Oxidation of furan with hydrogen peroxide in the presence of a catalyst (such as TS-1) to generate 1,4-butenedial
  • Modification of the dialdehyde through various reactions
  • Introduction of the 2-methylphenyl amino group
  • Stereoselective reduction to obtain the desired stereochemistry

Detailed Procedure

The synthesis can be adapted from methodologies used for similar oxolane derivatives:

A 1000 mL flask is charged with 300 mL of acetonitrile, 21.0 g (0.30 mol) of furan, and a silicon-titanium catalyst TS-1 (3 g). Hydrogen peroxide (35%, 0.36 mmol) is added, and the mixture is stirred at room temperature for 2 hours. After completion, the reaction mixture is worked up to obtain 1,4-butenedial. Subsequent transformations involve controlled introduction of the 2-methylphenyl amino group and stereoselective reduction to obtain the desired this compound.

Advantages and Limitations

Aspect Details
Advantages - Uses readily available and inexpensive starting material (furan)
- Potentially scalable for industrial production
- Versatile approach that can be adapted for various analogs
Limitations - Multiple steps leading to potential yield losses
- Challenges in controlling stereochemistry
- Oxidation conditions must be carefully controlled to prevent over-oxidation

Muscarine-Analog Synthesis Approach

This strategy draws inspiration from the synthesis of muscarine derivatives, which are structurally related to this compound.

Synthetic Pathway

The approach involves:

  • Preparation of an appropriately substituted oxolane derivative
  • Introduction of a leaving group at C-4 position
  • Quaternization reaction with 2-methylaniline
  • Reduction and/or deprotection steps as needed

Experimental Procedure

Based on the synthesis of structurally similar compounds:

The oxolane derivative is prepared from a suitable precursor. The monotosyl derivative is used as a substrate in the reaction with 2-methylaniline. Due to the specificity of the amines used, individual conditions are optimized to obtain the highest possible yields. Purification is performed by column chromatography to obtain pure this compound.

Structure Confirmation

The structure of the synthesized compound can be confirmed through spectroscopic methods including NMR, MS, and IR analyses. For similar compounds, X-ray crystallography has revealed the conformation of the oxolane ring, which can be expected to be similar in this compound.

Comparative Analysis of Synthesis Methods

The various methods described above can be compared based on several critical parameters:

Method Starting Material Approximate Yield Stereoselectivity Scalability Relative Cost Key Challenges
Nucleophilic Substitution 2-deoxy-D-ribose 50-70% High Moderate Moderate Multiple steps, purification
Furan Oxidation Furan 40-60% Moderate High Low Controlling oxidation, multiple steps
Muscarine-Analog Approach Oxolane derivatives 55-75% High Low to Moderate Moderate to High Complex procedures, specialized reagents

Optimization Strategies for Improved Synthesis

Several approaches can be implemented to optimize the synthesis of this compound:

Catalyst Optimization

For the nucleophilic substitution reaction, various catalysts can be evaluated to improve reaction efficiency. Potential catalysts include:

  • Palladium-based catalysts
  • Phase-transfer catalysts
  • Lewis acids to activate leaving groups

Stereocontrol Improvement

The stereochemistry at positions 3 and 4 of the oxolane ring can be controlled through:

  • Use of chiral auxiliaries
  • Enzyme-catalyzed transformations
  • Substrate-controlled reactions

Process Parameters Optimization

Key process parameters that can be optimized include:

  • Reaction temperature and time
  • Solvent selection
  • Reagent stoichiometry
  • Activation methods (conventional heating vs. microwave irradiation)

Analytical Methods for Compound Characterization

Spectroscopic Characterization

For the structural confirmation of this compound, the following spectroscopic methods are typically employed:

  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry
  • Infrared spectroscopy
  • X-ray crystallography (for solid-state confirmation)

Purity Analysis

The purity of the synthesized compound can be determined through:

  • High-performance liquid chromatography (HPLC)
  • Thin-layer chromatography (TLC)
  • Gas chromatography (GC)
  • Elemental analysis

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)amino]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[(2-Methylphenyl)amino]oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(2-Methylphenyl)amino]oxolan-3-ol to analogous oxolane derivatives documented in the evidence. Key structural variations and their implications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications (Evidence Source)
This compound 4-(2-methylphenyl)amino, 3-OH C₁₁H₁₅NO₂ 193.24 Hypothetical: Potential bioactivity (inferred from analogs)
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol 4-isopropylamino, 3-OH C₇H₁₅NO₂ 145.20 Intermediate in chiral synthesis ()
rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-ol 4-pyrazolyl, 3-OH C₇H₁₀N₂O₂ 154.17 Possible ligand for metal coordination ()
[4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine 3-oxolanyloxy, 4-methylphenyl C₁₂H₁₇NO₂ 207.26 Pharmaceutical intermediate ()
4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-oxolan-2-one 4-dimethoxyphenyl, 3-OH C₁₄H₁₇O₆ 281.28 Antioxidant or anti-inflammatory candidate ()

Key Findings:

Substituent Effects on Bioactivity The 2-methylphenylamino group in the target compound introduces aromaticity and steric bulk, which may enhance binding to hydrophobic pockets in proteins (e.g., kinase inhibitors) compared to smaller substituents like isopropylamino () . Pyrazolyl substituents () are known for hydrogen-bonding interactions, suggesting that analogs like rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-ol could exhibit distinct pharmacological profiles .

Hydroxyl Group Reactivity The 3-OH group in all compared compounds contributes to hydrogen-bond donor capacity. For example, 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-oxolan-2-one () has demonstrated antioxidant activity in similar structures, implying that the target compound might share redox-modulating properties .

Molecular Weight and Solubility Higher molecular weight analogs (e.g., C₁₂H₁₇NO₂ in ) exhibit reduced aqueous solubility, suggesting that this compound may require formulation optimization for bioavailability .

Biological Activity

4-[(2-Methylphenyl)amino]oxolan-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxolane ring substituted with a 2-methylphenyl amino group. This unique structure is believed to contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : The compound has been shown to possess antioxidant capabilities, which may protect cells from oxidative stress.
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.
  • Cell Signaling Modulation : It is hypothesized that the compound can modulate cell signaling pathways, which are crucial for various physiological processes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthStudy A
AntioxidantReduction in reactive oxygen speciesStudy B
Anti-inflammatoryDecreased cytokine productionStudy C

Case Study Insights

In a recent case study examining the effects of this compound on inflammation, researchers found that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound demonstrates moderate solubility, which may influence its absorption profile.
  • Distribution : Studies indicate that it can effectively penetrate cellular membranes, enhancing its bioavailability.
  • Metabolism : Initial findings suggest metabolic pathways that may affect the efficacy and safety profile of the compound.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Amination2-Methylphenylamine, NaHCO₃DMF80°C65–75
CyclizationH₂SO₄ (catalytic)THFRT>90

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxolan ring structure, aromatic protons (δ 6.8–7.2 ppm for 2-methylphenyl), and hydroxyl proton (δ 2.5–3.5 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₅NO₂) and rule out impurities .
  • Chiral HPLC : Use of a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm stereochemical purity .

Advanced: How does stereochemistry influence the biological activity of this compound, and what methods validate these effects?

Answer:
Stereochemistry significantly impacts interactions with enzymes or receptors. For example:

  • Enantiomer-specific activity : The (3R,4R) configuration in ’s analog showed higher antimicrobial activity than (3S,4S) .
  • Validation methods :
    • Molecular docking : Simulate binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
    • In vitro assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies .

Q. Table 2: Example Biological Data

ConfigurationTarget EnzymeIC₅₀ (µM)
(3R,4R)DHFR12.3
(3S,4S)DHFR48.7

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and buffer systems (pH 7.4 PBS) .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends .
  • Impurity profiling : LC-MS to detect byproducts (e.g., oxidized quinones from improper storage) .

Advanced: What computational strategies predict the reactivity and metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450-mediated oxidation of the oxolan ring) .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO vs. aqueous buffers) .

Basic: How should this compound be stored to maintain stability, and what solvents enhance its solubility?

Answer:

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL). Aqueous solubility improves with co-solvents (e.g., 10% β-cyclodextrin) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced activity?

Answer:

  • Substituent modification : Replace the 2-methyl group with electron-withdrawing groups (e.g., -CF₃) to boost enzyme inhibition .
  • Bioisosteric replacement : Substitute the oxolan ring with a tetrahydrofuran moiety to improve metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl group) using QSAR models .

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